![molecular formula C8H14ClNO3 B6292484 Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride CAS No. 2287346-54-5](/img/structure/B6292484.png)
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride (Methyl ExoClor) is a novel synthetic compound that has recently been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments.
Scientific Research Applications
Methyl ExoClor has been studied for its potential applications in scientific research. It has been shown to possess a range of biochemical and physiological effects, making it an attractive option for laboratory experiments. It has been used in studies on the effects of drugs on the nervous system, as well as in studies on the effects of toxins on the body. Additionally, it has been used in studies on the effects of drugs on the immune system, as well as in studies on the effects of radiation on the body.
Mechanism of Action
Methyl ExoClor is thought to act by binding to and inhibiting the activity of certain enzymes involved in the metabolism of drugs, toxins, and radiation. It is thought to bind to the active sites of these enzymes, preventing them from catalyzing reactions and thus preventing the metabolism of the compounds.
Biochemical and Physiological Effects
Methyl ExoClor has been shown to have a range of biochemical and physiological effects. It has been shown to possess immunosuppressive and anti-inflammatory properties, as well as to possess anti-tumor and anti-angiogenic properties. Additionally, it has been shown to possess anti-bacterial and anti-viral properties, as well as to possess analgesic and anti-depressant properties.
Advantages and Limitations for Lab Experiments
Methyl ExoClor has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it is relatively non-toxic, making it safe for use in experiments. However, it has several limitations. It is relatively expensive, and it is not very soluble in water, making it difficult to use in experiments.
Future Directions
Methyl ExoClor has a range of potential future directions. It could be used in studies on the effects of drugs on the nervous system and the immune system, as well as in studies on the effects of toxins and radiation on the body. Additionally, it could be used in studies on the effects of drugs on the metabolic pathways of cells, as well as in studies on the effects of drugs on the development of cancer. Finally, it could be used in studies on the effects of drugs on the growth and differentiation of cells, as well as in studies on the effects of drugs on the development of diseases.
Synthesis Methods
”. This method involves the use of an aqueous solution of sodium hydroxide, which is reacted with a solution of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate in a sealed vessel. The reaction results in the formation of methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride.
properties
IUPAC Name |
methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-12-7(11)8-3-2-5(9-8)6(10)4-8;/h5-6,9-10H,2-4H2,1H3;1H/t5-,6+,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFRTPCMGHCMQ-OERIEOFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(N1)C(C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12CC[C@H](N1)[C@@H](C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl exo-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



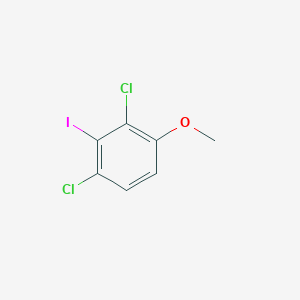
![Methyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6292447.png)
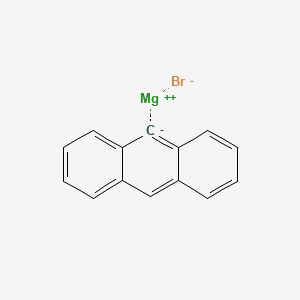
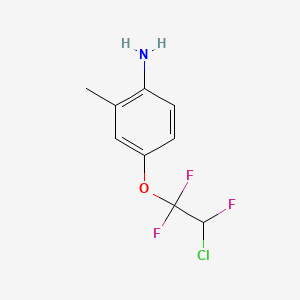


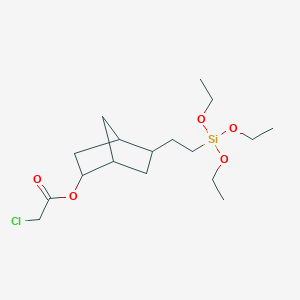
![Ethyl 4-(4-bromophenoxy)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292475.png)
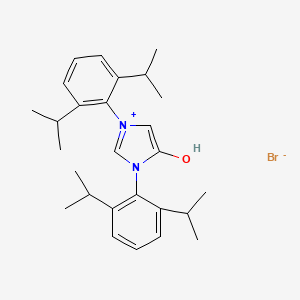
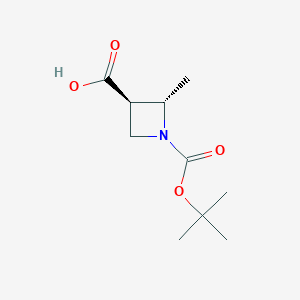

![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)